2,3-Dichloropyrazine

Overview

Description

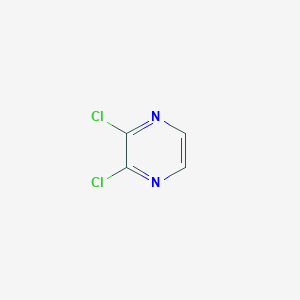

2,3-Dichloropyrazine is an organic compound with the molecular formula C₄H₂Cl₂N₂. It is a derivative of pyrazine, where two chlorine atoms are substituted at the 2 and 3 positions of the pyrazine ring. This compound is a colorless to light yellow liquid that is slightly soluble in chloroform and methanol but insoluble in water .

Mechanism of Action

Target of Action

It is known to be a substrate for the effective synthesis of aloe-emodin , which is a potent cyclin-dependent kinase inhibitor .

Mode of Action

2,3-Dichloropyrazine reacts with lithium dithiane to provide a single product in which the hydrogen atom at C-6 of pyrazine is substituted by the nucleophile and the chloro group at C-3 is replaced by a hydrogen atom . This is in contrast to the selective C-2 chloride displacement usually observed for reactions between this compound and other nucleophiles .

Biochemical Pathways

Given its role in the synthesis of aloe-emodin, it may indirectly influence the pathways regulated by cyclin-dependent kinases .

Result of Action

It is known that protonation of a mixed valence molecule, generating a mixed valence mixed protonated (mvmp) state, results in a severe reduction in the electronic coupling intimately connected with electron transfer kinetics .

Biochemical Analysis

Biochemical Properties

The role of 2,3-Dichloropyrazine in biochemical reactions is significant. It is used as a substrate for the synthesis of aloisines, which are potent cyclin-dependent kinases

Molecular Mechanism

It is known to participate in the synthesis of aloisines, potent cyclin-dependent kinases . This suggests that it may have binding interactions with biomolecules, influence enzyme activation or inhibition, and cause changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloropyrazine can be synthesized through various methods. One common method involves the chlorination of pyrazine derivatives. For instance, 2,3-dihydroxypyrazine can be reacted with phosphorus oxychloride in the presence of a catalyst like pyridine. The reaction mixture is then neutralized with ammonia and extracted with chloroform to obtain this compound .

Another method involves the reaction of piperazine hexahydrate with phosgene in the presence of an acid acceptor. This reaction produces N,N-bis-chlorocarbonylpiperazine, which is then chlorinated with gaseous chlorine under ultraviolet irradiation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloropyrazine undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and enolate anions, where the chlorine atoms are replaced by the nucleophiles.

Oxidation and Reduction: It can be involved in redox reactions, although specific examples are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include lithium dithiane and other nucleophiles.

Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but general oxidizing or reducing agents can be used.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyrazines, depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific redox reaction.

Scientific Research Applications

2,3-Dichloropyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- 2,5-Dichloropyrazine

- 2,6-Dichloropyrazine

- 3,6-Dichloropyrazine

Comparison

2,3-Dichloropyrazine is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it undergoes. For example, 2,5-Dichloropyrazine and 2,6-Dichloropyrazine have different reactivity patterns due to the different positions of the chlorine atoms on the pyrazine ring .

Biological Activity

2,3-Dichloropyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

This compound is characterized by its pyrazine ring with two chlorine substituents at the 2 and 3 positions. The synthesis of this compound typically involves chlorination reactions, which can be achieved through various methods. One notable synthesis route involves the reaction of piperazine with phosgene, followed by chlorination steps to yield this compound efficiently .

Biological Activity Overview

The biological activity of this compound has been studied extensively, revealing its potential as an antiproliferative agent against various cancer cell lines. Research indicates that derivatives of this compound exhibit significant inhibitory effects on tumor growth and can induce apoptosis in cancer cells.

Antiproliferative Effects

A study investigating the antiproliferative activities of pyrazine derivatives found that certain compounds derived from this compound exhibited strong inhibitory effects against human bladder cancer T24 cells. For instance, a derivative demonstrated an IC50 value of 4.58 µM, indicating potent activity against this cell line . The mechanism involved the induction of apoptosis through caspase activation and increased reactive oxygen species (ROS) production.

The mechanisms underlying the biological activity of this compound derivatives include:

- Induction of Apoptosis : Compounds derived from this compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Inhibition of Kinases : Some derivatives have shown inhibitory effects on key kinases involved in cancer progression, such as c-Met and VEGFR-2 . These kinases are critical for tumor growth and angiogenesis.

- Cell Cycle Arrest : Certain studies indicate that these compounds can induce cell cycle arrest in the G0/G1 phase, further inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

- Antiproliferative Activity Against Cancer Cell Lines :

- In Silico Studies :

Table: Summary of Biological Activities

| Activity | Description | IC50 Values |

|---|---|---|

| Antiproliferative | Inhibitory effects on T24 bladder cancer cells | IC50 = 4.58 µM |

| c-Met Inhibition | Inhibition of c-Met kinase activity | IC50 = 26.00 nM |

| Induction of Apoptosis | Activation of caspases leading to programmed cell death | N/A |

| Cell Cycle Arrest | Arrest in G0/G1 phase in A549 lung cancer cells | N/A |

Properties

IUPAC Name |

2,3-dichloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCNOCRGSBCAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197556 | |

| Record name | 2,3-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4858-85-9 | |

| Record name | 2,3-Dichloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4858-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloropyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004858859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3-dichloropyrazine?

A1: this compound is represented by the molecular formula C4H2Cl2N2 and has a molecular weight of 148.99 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have extensively characterized this compound using various spectroscopic techniques. [] Infrared, Raman, and density functional theory (DFT) studies have provided detailed insights into its vibrational spectra, elucidating the vibrational modes associated with specific functional groups within the molecule. []

Q3: What makes this compound valuable in organic synthesis?

A3: The presence of two chlorine atoms on the pyrazine ring makes this compound highly susceptible to nucleophilic substitution reactions. This feature allows chemists to replace the chlorine atoms with a wide range of nucleophiles, opening avenues for the synthesis of diverse pyrazine derivatives. [, , , , , , ]

Q4: Can you provide examples of heterocyclic systems synthesized using this compound?

A4: Certainly! Researchers have successfully employed this compound in the synthesis of various heterocyclic systems, including:

- Diazaphenoxazines: Reacting this compound with 2-aminophenol yields 1,4-diazaphenoxazine. []

- Diazaphenothiazines: Condensation of this compound with 2-aminothiophenol produces 1,4-diazaphenothiazine. []

- Oxazolo[4,5-b]pyrazines: Palladium-catalyzed domino reactions between this compound and primary amides provide access to oxazolo[4,5-b]pyrazines. []

- Benzofuran-fused N-heterocycles: Aluminum chloride-mediated cyclocondensation of this compound derivatives with 2-naphthol or resorcinol monoalkyl ethers yields benzofuran-fused N-heterocycles. []

- Pyrazino[2,3-b][1,4]benzotellurazines: Condensing this compound with in-situ generated 2-aminobenzenetellurole leads to the formation of pyrazino[2,3-b][1,4]benzotellurazines. []

Q5: Are there specific reaction conditions that influence the selectivity of nucleophilic substitutions on this compound?

A5: Absolutely! The selectivity of nucleophilic substitutions on this compound can be influenced by factors like the nature of the nucleophile, solvent, temperature, and the presence of catalysts. For instance, Heck cross-coupling reactions of this compound show a dependence on temperature, impacting the product distribution. [, ]

Q6: What are aloisines, and how can they be synthesized from this compound?

A6: Aloisines represent a class of naturally occurring pyrazine derivatives with potential medicinal properties. Researchers have developed a novel general approach to synthesize aloisines by leveraging highly selective substitutions in this compound. [, ]

Q7: Have computational chemistry methods been employed in the study of this compound and its derivatives?

A7: Yes, computational chemistry plays a crucial role in understanding the reactivity, properties, and structure-activity relationships of this compound and its derivatives. Density functional theory (DFT) calculations have been particularly valuable in predicting vibrational frequencies, elucidating electronic structures, and guiding the design of novel compounds with desired properties. []

Q8: What insights have been gained from Structure-Activity Relationship (SAR) studies involving this compound analogs?

A8: SAR studies focusing on this compound analogs have been instrumental in identifying structural modifications that influence the biological activity, potency, and selectivity of these compounds. For instance, replacing the purine moiety in nucleosides with an 8-aminoimidazo[1,2-α]pyrazine core, an isosteric heterocycle derived from this compound, has been explored for potential antiviral and anti-inflammatory activities. []

Q9: Are there any known applications of this compound derivatives in materials science?

A9: The incorporation of this compound-derived units into larger molecular architectures holds promise in materials science. For example, the synthesis of alkynylated diazadioxaacenes, incorporating [, ]dioxino[2,3-b]pyrazine motifs built from this compound, demonstrates the potential for creating materials with intriguing optical and electronic properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.